molecular formula C15H16F3N3O3 B12636007 tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate

tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate

Cat. No.: B12636007
M. Wt: 343.30 g/mol
InChI Key: UZLVGBLEFYLCDS-UHFFFAOYSA-N
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Description

tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate (CAS: 913511-98-5) is a carbamate derivative featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group at the 5-position. Its molecular formula is C₁₅H₁₆F₃N₃O₃, and it is structurally characterized by a tert-butyl carbamate group linked via a benzyl moiety to the oxadiazole-phenyl scaffold. This compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing antimicrobial agents targeting enteric pathogens, as evidenced by its structural analogs in recent research . Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

Molecular Formula

C15H16F3N3O3

Molecular Weight

343.30 g/mol

IUPAC Name

tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate

InChI

InChI=1S/C15H16F3N3O3/c1-14(2,3)23-13(22)19-8-9-4-6-10(7-5-9)11-20-12(24-21-11)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

UZLVGBLEFYLCDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthesis Method

The general synthesis involves the following steps:

  • Starting Materials : The synthesis begins with the compound 3-[3-tert-butoxycarbonylaminomethyl-1,2,4-oxadiazol-5-yl]indazole.

  • Reagents : Cesium carbonate is commonly used as a base in anhydrous DMF (N,N-Dimethylformamide) to facilitate the reaction.

  • Procedure :

    • Dissolve 0.25 g of 3-[3-tert-butoxycarbonylaminomethyl-1,2,4-oxadiazol-5-yl]indazole in 5 mL of anhydrous DMF.
    • Add cesium carbonate (0.78 g) and stir for 30 minutes.
    • Introduce the alkyl halide (e.g., benzyl chloride) and stir overnight at room temperature under nitrogen atmosphere.
    • After completion, remove the solvent under reduced pressure and purify the crude product using column chromatography with a solvent mixture of cyclohexane and ethyl acetate (4:1).

Mitsunobu Reaction

Another effective method for synthesizing this compound is through the Mitsunobu reaction:

  • Reagents : This method employs benzyl alcohol, tributylphosphine, and diethyl azodicarboxylate (DEAD) as key reagents.

  • Procedure :

    • Combine the starting material with benzyl alcohol in toluene under nitrogen.
    • Add tributylphosphine and DEAD successively.
    • Stir overnight at room temperature.
    • Extract the product with water and organic solvents, then purify.

Deprotection Method

For compounds that are initially protected (e.g., Boc-protected), deprotection is necessary:

  • Reagents : Trifluoroacetic acid is typically used for deprotection.

  • Procedure :

    • Dissolve the Boc-protected compound in trifluoroacetic acid.
    • Add triisopropylsilane and water as additives to enhance solubility.
    • Stir for approximately 18 hours at room temperature.
    • Precipitate the product by adding diisopropyl ether and filtering.

Summary of Yields and Characterization

The following table summarizes key yields and characterization data from various synthesis methods:

Method Yield (%) Characterization Techniques
General Synthesis ~65 NMR, LC-MS
Mitsunobu Reaction ~47 NMR, EI-MS
Deprotection >99 NMR

The synthesis of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate demonstrates versatility in methodology. The choice of reagents such as cesium carbonate or tributylphosphine significantly influences yield and purity. The use of column chromatography for purification is common across methods to ensure high-quality final products.

In addition to traditional methods, recent advancements in carbamate synthesis highlight more efficient routes that minimize waste and enhance yields through optimized conditions. The incorporation of trifluoromethyl groups has been shown to enhance biological activity, making this compound a valuable candidate in drug development.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention as a potential therapeutic agent due to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may improve the compound's pharmacokinetic properties.

Mechanism of Action :
The interaction of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate with molecular targets such as enzymes and receptors can modulate their activity, leading to desired biological effects. Research indicates that compounds with similar structures have shown promising results in inhibiting specific pathways involved in diseases like cancer and inflammation.

Agricultural Chemistry

Due to its structural properties, this compound is also being explored for its fungicidal activities. Oxadiazole derivatives are known for their effectiveness against various fungal pathogens, making them suitable candidates for developing new agrochemicals.

Case Studies :
Several studies have reported on the synthesis of oxadiazole derivatives that exhibit fungicidal properties. For instance, a recent patent describes the use of trifluoromethyl-substituted oxadiazoles in agricultural applications, demonstrating effective control over fungal diseases in crops .

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-oxadiazole derivatives with tert-butyl carbamate modifications. Below is a comparative analysis of its structural analogs based on substituents, physicochemical properties, and biological activity:

Compound Key Substituents Molecular Formula Applications/Findings Reference
tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate (Target) - Trifluoromethyl oxadiazole
- Benzyl-tert-butyl carbamate
C₁₅H₁₆F₃N₃O₃ Antimicrobial intermediate; high lipophilicity
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate - Trifluoromethyl oxadiazole
- Ethyl-tert-butyl carbamate
C₁₀H₁₄F₃N₃O₃ Chiral analog; potential for enantioselective drug design
Compound 14g - 4-Hydroxyphenyl oxadiazole
- Phenethyl-tert-butyl carbamate
C₂₇H₂₈N₃O₅ Antimicrobial activity against E. coli (MIC: 8 µg/mL)
Compound 15a - 4-Hydroxyphenyl oxadiazole
- Aminomethylphenoxy-phenyl
C₂₂H₁₉N₃O₃·HCl Enhanced solubility due to HCl salt formation; moderate Gram-positive activity
tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate - Piperazine-carboxylate
- Trifluoromethylphenyl-oxadiazole
C₂₅H₂₇F₃N₄O₃ Improved CNS penetration due to piperazine moiety; under preclinical evaluation

Key Research Findings

  • Antimicrobial Efficacy : Structural analogs with 4-hydroxyphenyl-oxadiazole motifs (e.g., 14g ) demonstrate potent activity against enteric pathogens (E. coli, S. aureus) but require formulation optimization for bioavailability .
  • Drug Design : The piperazine-carboxylate analog () highlights the importance of heterocyclic moieties in enhancing blood-brain barrier penetration for CNS-targeted therapies.

Biological Activity

Tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate is a compound of significant interest due to its potential biological activities. This compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance the biological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14F3N2O2\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_2\text{O}_2

This compound contains a tert-butyl group, a carbamate linkage, and a phenyl ring substituted with a trifluoromethyl group and an oxadiazole ring. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have demonstrated activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL .

Antitumor Effects

The oxadiazole derivatives have also been investigated for their antitumor properties. A study highlighted that certain oxadiazole-containing compounds inhibited RET kinase activity, which is crucial in various cancers. The compound I-8 showed promising results in inhibiting cell proliferation driven by RET mutations . Similar mechanisms may be expected for this compound due to its structural similarities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to effective enzyme inhibition.
  • Receptor Interaction : The oxadiazole moiety may facilitate interactions with specific receptors or enzymes involved in cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activities, which could contribute to their therapeutic effects .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data for this compound is limited, compounds with similar structures often show favorable bioavailability due to their lipophilic characteristics.

Case Studies and Research Findings

StudyFindings
Choi et al. (2016)Identified oxadiazole derivatives as potent RET kinase inhibitors; suggested structural modifications could enhance activity .
Recent Antimicrobial StudiesCompounds with trifluoromethyl groups showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amidoxime intermediates using carbamate-protected amines. For example, amidoxime 20a (derived from N-protected amino acids) reacts under cyclodehydration conditions (e.g., with trifluoroacetic anhydride) to form the 1,2,4-oxadiazole ring . Solvent choice (e.g., 1,4-dioxane or THF) and catalysts (e.g., triethylamine or K₂CO₃) significantly impact reaction efficiency. Optimal conditions include heating at 90°C for 1 hour in 1,4-dioxane with triethylamine, yielding ~75% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use ¹H NMR to verify the tert-butyl group (δ ~1.4 ppm, singlet) and the oxadiazole proton (δ ~8.5–9.0 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) should show [M+H]⁺ peaks matching the molecular weight (e.g., ~327.32 g/mol for related carbamates) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis (>95%) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate or oxadiazole moieties . Stability studies on analogous compounds show no decomposition under recommended conditions for ≥12 months .

Advanced Research Questions

Q. How does the trifluoromethyl group on the oxadiazole ring influence electronic properties and reactivity?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the oxadiazole ring and enhancing electrophilicity at the C-3 position. Computational studies (e.g., DFT) can quantify this effect via Mulliken charges or frontier molecular orbital analysis. Experimentally, reactivity can be probed through nucleophilic substitution assays with thiols or amines .

Q. What experimental strategies resolve contradictions in toxicity data for carbamate-oxadiazole hybrids?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) may arise from impurities or stereochemical differences. Use HPLC-MS/MS to rule out byproducts and X-ray crystallography to confirm stereochemistry (e.g., tert-butyl carbamates often exhibit specific crystal packing due to steric bulk) . Comparative studies with enantiomerically pure samples are critical .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation (log P ~3.8–4.1). Molecular dynamics simulations can assess interactions with soil organic matter or aqueous solubility . Experimental validation via OECD 301/302 guidelines is recommended for regulatory compliance .

Experimental Design and Data Analysis

Q. What in vitro assays are suitable for studying this compound’s biological activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) with IC₅₀ determination in cancer cell lines. For mechanistic studies, pair with ROS detection kits (oxadiazoles often induce oxidative stress) and Western blotting to assess apoptosis markers (e.g., caspase-3). Dose-response curves should span 0.1–100 µM, with DMSO controls ≤0.1% .

Q. How can crystallography elucidate supramolecular interactions in solid-state forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen bonding (e.g., N-H···O=C interactions between carbamate and oxadiazole groups). For polymorph screening, use solvent-drop grinding with ethanol/acetone and analyze via PXRD .

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